N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide is a compound that features a benzofuran ring, a fluorobenzene moiety, and a sulfonamide group. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug discovery and development .
Mechanism of Action
Target of Action
The primary targets of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide Benzofuran compounds, which are structurally similar, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it’s plausible that This compound may interact with similar targets.
Mode of Action
The exact mode of action of This compound Benzofuran derivatives have been found to interact with their targets in a variety of ways, often leading to changes in cellular processes This compound with its targets.
Biochemical Pathways
The biochemical pathways affected by This compound Benzofuran derivatives have been found to affect a variety of pathways, often leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities This compound .
Result of Action
The molecular and cellular effects of This compound Benzofuran derivatives have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities This compound at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through various methods such as acid-catalyzed cyclization of compounds containing carbonyl groups, palladium or platinum-catalyzed ring closure, or intramolecular Friedel–Crafts reactions.
Introduction of the Fluorobenzene Moiety: This step often involves nucleophilic aromatic substitution reactions where a fluorine atom is introduced into the benzene ring.
Sulfonamide Formation: The final step involves the reaction of the benzofuran derivative with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to increase reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The fluorobenzene moiety can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Used in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another compound used in photochemotherapy.
Angelicin: Known for its anti-inflammatory properties.
Uniqueness
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide is unique due to its combination of a benzofuran ring, a fluorobenzene moiety, and a sulfonamide group, which together confer a distinct set of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S/c16-13-6-2-4-8-15(13)21(18,19)17-9-11-10-20-14-7-3-1-5-12(11)14/h1-8,11,17H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCJJPBXKMQYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.